molecular formula C10H17NO B13830254 1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone

1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone

Cat. No.: B13830254
M. Wt: 167.25 g/mol
InChI Key: HFNDWXJJXMWXDI-UHFFFAOYSA-N
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Description

1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethanone group attached to the sixth position of the ring

Preparation Methods

The synthesis of 1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyridine with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in the pyridine ring attacks the alkylating agent, resulting in the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of a ketone or carboxylic acid derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of an alcohol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential effects on various biological pathways. It may serve as a lead compound for the development of new drugs or as a tool for studying specific biological processes.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating certain diseases or conditions.

    Industry: In industrial applications, the compound may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone can be compared with other similar compounds, such as:

    Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl): This compound features a pyran ring instead of a pyridine ring, leading to different chemical and biological properties.

    2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl): Another similar compound with a pyran ring and different substituents, resulting in unique reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone

InChI

InChI=1S/C10H17NO/c1-8(2)11-7-5-4-6-10(11)9(3)12/h6,8H,4-5,7H2,1-3H3

InChI Key

HFNDWXJJXMWXDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC=C1C(=O)C

Origin of Product

United States

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